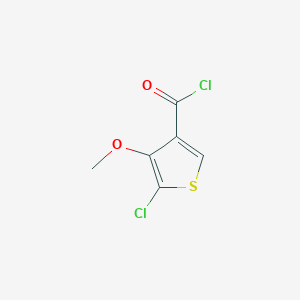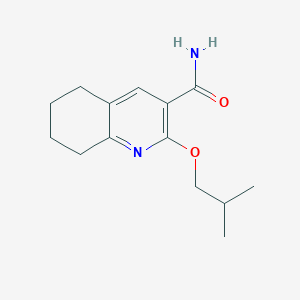
(2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related chiral compounds often involves the preparation of enantiomers from basic amino acids such as L-alanine, followed by various chemical reactions to achieve the desired structural modifications. For instance, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, a related compound, is synthesized from L-alanine through a series of steps, including the resolution of the parent heterocycle with O,O′-dibenzoyltartaric acid and subsequent reactions to introduce various functional groups (Studer, Hintermann, & Seebach, 1995).
Molecular Structure Analysis
The molecular structure of chiral compounds, including "(2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate," can be elucidated using various spectroscopic methods, such as NMR, and confirmed by X-ray crystallography. The structural determination provides insights into the compound's stereochemistry and conformation, essential for understanding its reactivity and interactions with other molecules (Moriguchi et al., 2014).
Chemical Reactions and Properties
Chiral compounds like "(2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate" undergo various chemical reactions, including acylation, alkylation, and Michael additions, with high selectivity and yield. These reactions are crucial for modifying the compound's structure for specific applications, demonstrating the versatility and reactivity of such chiral molecules (Studer, Hintermann, & Seebach, 1995).
Physical Properties Analysis
The physical properties of chiral compounds, such as solubility, melting point, and crystal structure, are determined by their molecular structure. X-ray crystallography studies reveal the solid-state conformation and packing of these molecules, providing valuable information on their stability and interactions with other molecules (Moriguchi et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are influenced by the compound's chiral centers and functional groups. Studies on related compounds show that chiral auxiliaries and cyclic amino acid esters exhibit unique reactivity patterns, useful for synthesizing complex molecules with high enantiomeric purity (Studer, Hintermann, & Seebach, 1995).
Aplicaciones Científicas De Investigación
Structural Analysis and Properties
The structural analysis of related piperazine derivatives reveals insights into their configurations and properties. For instance, a study on a similar ester, tert-butyl 5-(hydroxymethyl)-2-(1-methylethyl)-3-oxopiperazine-1-carboxylate, demonstrated the distorted half-chair configuration of its six-membered ring. This study also highlighted the formation of hydrogen bonds crucial for understanding the compound's properties (Kolter, Rübsam, Giannis, & Nieger, 1996).
Synthesis and Applications in Peptide and Organic Synthesis
The synthesis and applications of similar compounds in peptide and organic synthesis have been extensively studied. For example, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate has been used in dipeptide synthesis and as a chiral auxiliary. This demonstrates the compound's versatility in synthesizing enantiomerically pure acids and other derivatives (Studer, Hintermann, & Seebach, 1995).
Preparation and Stereochemistry
Research on the preparation and stereochemistry of similar compounds, like methyl 2-amino-5-tert-butyl-cyclopentane-1-carboxylate, informs the synthesis of (2R,5S)-tert-butyl 2,5-dimethylpiperazine-1-carboxylate. Studies have explored efficient methods for synthesizing specific enantiomers, which are essential for their desired biological or chemical activity (Davies et al., 2003).
Potential Medical Applications
Piperazine derivatives have potential medical applications. For example, tert-butyl 4-oxopiperidine-1-carboxylate has been used in synthesizing diverse piperidine derivatives, which are promising for various medical applications (Moskalenko & Boev, 2014).
Medical Implant Applications
Some piperazine compounds, including derivatives of (2R,5S)-tert-butyl 2,5-dimethylpiperazine-1-carboxylate, have been investigated for use in medical implants. Their thermal stability and compatibility with human blood make them candidates for applications like cornea replacement (Bruck, 1969).
Mecanismo De Acción
Safety and Hazards
When handling “(2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate”, it is advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Personal protective equipment should be used, and all sources of ignition should be removed. The area should be well-ventilated, and personnel should be evacuated to safe areas .
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl (2R,5S)-2,5-dimethylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-7-13(9(2)6-12-8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3/t8-,9+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZCVLUQTJRRAA-DTWKUNHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(CN1C(=O)OC(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN[C@H](CN1C(=O)OC(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Pyrimidinecarboxamide,n-[1-[(cyclohexylamino)carbonyl]-3-methylbutyl]-n-(4-methoxyphenyl)-6-phenyl-2-(1-pyrrolidinyl)-](/img/structure/B66817.png)
![Cyclopentanemethanol, 2-amino-4-fluoro-3-hydroxy-, [1S-(1alpha,2alpha,3beta,4beta)]-(9CI)](/img/structure/B66820.png)




![1-[(2-Aminophenyl)sulfonyl]pyrrolidine](/img/structure/B66827.png)





![1H-Pyrido[3,4-b][1,4]oxazin-2(3H)-one](/img/structure/B66848.png)
